5-Aminomethylpyrazolin-5-one

Description

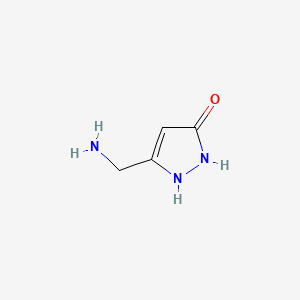

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSFCAQPDWJPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187152 | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-95-7 | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033512957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethylpyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Aminomethylpyrazolin 5 One

Historical Context of Pyrazolinone Synthesis

The history of pyrazolinones, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group, dates back to the late 19th century. wikipedia.orgresearchgate.net The pioneering work in this field is attributed to the German chemist Ludwig Knorr, who in 1883, first synthesized a pyrazolone (B3327878) derivative. nih.gov His accidental discovery of antipyrine, a compound with analgesic and antipyretic properties, while attempting to synthesize quinoline (B57606) derivatives, sparked significant interest in pyrazole (B372694) chemistry. This discovery laid the foundation for the development of a wide range of pyrazolone-based compounds with diverse applications.

Initially, the synthesis of pyrazolones primarily involved condensation reactions. A classic and enduring method is the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine (B178648) derivative, like phenylhydrazine. wikipedia.orgnih.gov This approach, first reported by Knorr, remains a fundamental strategy for constructing the pyrazolinone core. wikipedia.org Over the years, numerous modifications and alternative synthetic routes have been developed to access a vast array of substituted pyrazolones. These methods include Claisen-Schmidt and aldol (B89426) condensations, as well as 1,3-dipolar cycloaddition reactions. ijpsr.com The versatility of these synthetic strategies has enabled the preparation of pyrazolones with a wide range of functional groups, contributing to their widespread use in various fields. ijpsr.com

Direct Synthesis Approaches to 5-Aminomethylpyrazolin-5-one

The direct synthesis of this compound and its derivatives can be broadly categorized into two main strategies: the construction of the pyrazolinone ring from acyclic precursors already bearing the aminomethyl or a related functional group, and the introduction of the aminomethyl group onto a pre-formed pyrazolinone scaffold.

This approach involves the formation of the pyrazolinone ring from starting materials that already contain the necessary aminomethyl moiety or a precursor that can be readily converted to it.

Condensation reactions are a cornerstone of pyrazolinone synthesis and can be adapted for the preparation of 5-aminomethyl derivatives. wikipedia.orgresearchgate.net A common strategy involves the reaction of a β-ketonitrile with a hydrazine derivative. nih.gov For instance, the cyclocondensation of a β-ketonitrile containing an aminomethyl precursor with a hydrazine can lead to the formation of a 5-aminopyrazole, which exists in tautomeric equilibrium with the corresponding pyrazolin-5-one. nih.gov The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction's efficiency and regioselectivity. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for conducting these condensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netorganic-chemistry.org

Table 1: Examples of Condensation Reactions for Pyrazolinone Synthesis

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | Heat | wikipedia.org |

| Substituted aldehydes and ketones | Hydrazine derivative | Pyrazoline nucleus | Claisen-Schmidt condensation | ijpsr.com |

| Alkyl dihalides | Primary amines and hydrazines | Nitrogen-containing heterocycles | Microwave irradiation, aqueous medium | researchgate.netorganic-chemistry.org |

| β-Ketonitriles | Hydrazines | 5-Aminopyrazoles | Various | nih.gov |

Intramolecular cyclization, or ring-closing reactions, provide another avenue to 5-aminomethylpyrazolin-5-ones. harvard.edu These reactions typically start with a linear precursor containing both the hydrazine or a related nitrogen-based nucleophile and a suitable electrophilic center, such as a nitrile or an ester group, appropriately positioned to facilitate the formation of the five-membered ring.

For example, a suitably substituted hydrazone derivative can undergo an intramolecular cyclization to form the pyrazolinone ring. organic-chemistry.org The specific nature of the substituent containing the amino group would be crucial for the synthesis of the target molecule.

An alternative and widely used strategy involves the modification of a pre-existing pyrazolinone ring. This approach is particularly useful when the desired aminomethyl group is difficult to incorporate into the initial ring-forming reaction.

Aminomethylation is a direct method for introducing an aminomethyl group onto a pyrazolinone core. wikipedia.orgscispace.com This reaction, often a type of Mannich reaction, typically involves the reaction of a pyrazolinone with formaldehyde (B43269) and a primary or secondary amine. clockss.org The reaction introduces an aminomethyl substituent at an active position on the pyrazolinone ring, commonly at the C4 position. mnstate.edu

Metal-free aminomethylation reactions have also been developed, providing a more environmentally friendly approach. researchgate.net For example, the reaction of pyrazolones with cyclic amines like morpholine (B109124) in the presence of an appropriate reagent can lead to the formation of 4-aminomethylated pyrazolones. researchgate.net Enantioselective three-component aminomethylation reactions have also been reported, allowing for the synthesis of chiral aminomethylated pyrazolinone derivatives. scispace.com

Table 2: Examples of Aminomethylation Reactions of Pyrazolones

| Pyrazolinone Substrate | Amine | Reagents | Product | Reference |

| 2-Methylchromone | Dimethylamine hydrochloride | Paraformaldehyde | wikipedia.orgbenzopyrano[J, 2-plpyridinium chloride | clockss.org |

| Pyrazolones | Cyclic amines (e.g., morpholine) | (e.g., specific activating agents) | 4-Aminomethylated pyrazolones | researchgate.net |

| α-Diazo ketones | Alcohols and 1,3,5-triazines | [PdCl(η3-C3H5)]2 and chiral organocatalyst | Chiral multifunctionalized β-amino acid derivatives | scispace.comsci-hub.se |

Functionalization of Pre-formed Pyrazolinone Scaffolds

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a key strategy for synthesizing amines from carbonyl compounds. nih.govorganic-chemistry.org This approach is paramount in pharmaceutical chemistry due to its operational simplicity and the broad availability of protocols. nih.gov In the context of this compound, this strategy would typically involve the reaction of a corresponding aldehyde precursor, such as 5-formyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with an amine source, followed by the reduction of the in-situ formed imine or enamine intermediate.

The process is generally a one-pot reaction. An aldehyde or ketone reacts reversibly with an amine to form an imine (or iminium ion), which is then reduced to an amine. masterorganicchemistry.com A variety of reducing agents can be employed, with their selection depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder agent that selectively reduces the iminium ion in the presence of the original carbonyl group. masterorganicchemistry.com

Recent advancements have focused on developing more sustainable and efficient catalytic systems. Iron-catalyzed reductive amination of aldehydes and ketones using ammonia (B1221849) has emerged as a promising method for synthesizing primary amines, demonstrating a broad substrate scope and good functional group tolerance. sci-hub.se Similarly, catalysts based on cobalt nanoparticles and Cp*Ir complexes have been shown to effectively catalyze reductive aminations under various conditions. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Citations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Strong, can reduce parent carbonyl; often used with an acid activator. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild, selectively reduces iminium ions over carbonyls; toxic cyanide byproduct. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and selective, non-toxic, effective in solvents like DCE. | organic-chemistry.org |

Indirect Synthesis via Functional Group Interconversion

Functional group interconversion (FGI) provides an alternative and versatile route to this compound by transforming a more accessible functional group at the C5-position into the desired aminomethyl group. imperial.ac.uk This indirect approach is valuable when the direct aldehyde precursor for reductive amination is difficult to synthesize or unstable.

This pathway commences with a pyrazolinone scaffold bearing a carboxylic acid or a derivative thereof (e.g., ester, amide) at the 5-position. The synthesis of such precursors can often be achieved through established heterocyclic chemistry protocols. The core of this strategy lies in the reduction of the carboxyl functional group.

For instance, a 5-carboxypyrazolin-5-one derivative can be converted to its corresponding amide, which is then reduced to the primary amine. Lithium aluminium hydride (LAH) is a powerful reducing agent capable of this transformation, although its high reactivity requires careful control to avoid affecting other functional groups within the molecule. imperial.ac.uk Milder reagents or alternative multi-step sequences, such as the Hofmann or Curtius rearrangement, can also be employed to convert the carboxylic acid derivative into an amine with one less carbon, followed by subsequent alkylation if necessary.

Another effective FGI strategy involves the reduction of a nitrile group. Starting with a precursor like 5-(cyanomethyl)pyrazolin-5-one, the nitrile can be reduced to the primary aminomethyl group. This transformation is commonly achieved via catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, or by using chemical reducing agents like lithium aluminium hydride (LAH). imperial.ac.uk The synthesis of 5-aminopyrazole-4-carbonitriles from precursors like enamines and hydrazine hydrate (B1144303) has been documented, suggesting a plausible route to the required cyanomethylated pyrazolinone intermediate. nih.gov

Alternatively, stable imine precursors can be synthesized and isolated before being reduced in a separate step. This two-step process offers greater control compared to the one-pot reductive amination. The reduction of the C=N double bond in the imine can be accomplished with various hydride reagents or through catalytic hydrogenation, similar to the reduction of nitriles. masterorganicchemistry.comresearchgate.net

Transformation of Carboxylic Acid Derivatives to Aminomethyl Groups

Catalytic Aspects in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency, selectivity, and sustainability. mpg.de Both homogeneous and heterogeneous catalysts are instrumental in the key bond-forming steps required for the synthesis of this compound.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is crucial for many C-N bond-forming reactions. ethz.ch In the context of synthesizing this compound, these catalysts are particularly relevant for reductive amination and related processes. Transition-metal complexes based on iron, ruthenium, and iridium are often employed in "hydrogen borrowing" or "hydrogen auto-transfer" reactions. beilstein-journals.orgacs.org In these processes, an alcohol is transiently oxidized to an aldehyde by the catalyst, which then reacts with an amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine to the final amine product, regenerating the catalyst. beilstein-journals.orgacs.org

For example, iron-tetraphenylcyclopentadienone tricarbonyl complexes have been shown to catalyze the C-N bond formation between alcohols and amines. acs.org The development of chiral homogeneous catalysts, such as those based on palladium with specifically designed phosphine (B1218219) ligands, has also enabled asymmetric synthesis, which could be applied to produce enantiopure chiral pyrazolone derivatives. nih.gov

Table 2: Examples of Homogeneous Catalysts in C-N Bond Formation

| Catalyst System | Reaction Type | Key Features | Citations |

|---|---|---|---|

| Iron-Cyclopentadienone Complexes | Hydrogen Borrowing (Alcohol + Amine) | Uses earth-abundant metal, avoids pre-oxidation of alcohol. | acs.org |

| Manganese(I) Carbonyl Complexes | N-Alkylation of Amines with Alcohols | Good activity and selectivity, replaces more expensive noble metals. | beilstein-journals.org |

| Palladium with Chiral Ligands (e.g., DACH-ZYC-Phos-C1) | Asymmetric Allenylation of Pyrazolones | High chemo- and enantioselectivity for chiral products. | nih.gov |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. senecalearning.commpg.de These catalysts are typically solids, such as metals supported on materials like carbon, alumina, or silica, that catalyze reactions in a liquid or gas phase. nih.gov

For the introduction of the aminomethyl group, heterogeneous catalysis is most relevant in the hydrogenation steps of FGI routes. The reduction of a 5-(cyanomethyl)pyrazolin-5-one or an imine precursor to the target amine can be efficiently carried out using heterogeneous catalysts. For instance, catalytic hydrogenation over palladium, platinum, or Raney nickel is a standard industrial method for reducing nitriles and imines. sci-hub.se

More advanced heterogeneous catalysts are continually being developed. Nanomagnetic Fe₃O₄ catalysts, synthesized from waste materials, have been used for the synthesis of pyrazolone derivatives. aip.org Ditopic catalysts like ZnFe₂O₄, which possess both acidic and basic sites, have been applied in multicomponent reactions to build heterocyclic structures. rsc.org Such multifunctional solid catalysts could potentially streamline the synthesis of the pyrazolinone core and the subsequent functional group transformations in a more environmentally friendly manner.

Homogeneous Catalysis in C-N Bond Formation

Optimization of Reaction Parameters

The successful synthesis of this compound, like many chemical reactions, is highly dependent on the careful optimization of various parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

The choice of solvent is critical in the synthesis of pyrazolin-5-ones, which are typically formed via the cyclocondensation of a β-ketoester with a hydrazine derivative. nih.govsemanticscholar.org Solvent polarity can significantly influence reaction rates and yields by affecting the solubility of reactants and stabilizing intermediates or transition states.

For the synthesis of related pyrazolone structures, a variety of solvents have been explored. In many cases, polar protic solvents like ethanol (B145695) are used, often with an acid catalyst such as glacial acetic acid, to facilitate the reaction. semanticscholar.orgbiomedpharmajournal.org Water has also been employed, particularly in "green chemistry" approaches, sometimes in combination with ethanol, to promote the reaction, often with the aid of a catalyst. arabjchem.org

In some syntheses, the use of deep eutectic solvents (DES), such as choline (B1196258) chloride:glycerol, has been shown to increase the yield of pyrazoline derivatives due to their hydrogen-bond donating properties and high dissolution capacity. bhu.ac.in Conversely, in certain multi-component reactions for synthesizing pyrazolo[3,4-d]pyrimidines, methanesulfonyl chloride was identified as an optimal solvent. acs.org The selection of the ideal solvent for this compound would require empirical testing, but the literature suggests that polar solvents are generally preferred for the foundational pyrazolone ring formation.

Table 1: Effect of Solvent on Pyrazolone Synthesis Yield (General Observations)

| Solvent System | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Ethanol / Acetic Acid | Reflux | Good to High | nih.govsemanticscholar.org |

| Water / Ethanol (1:1) | Reflux with catalyst | High (80-98%) | arabjchem.org |

| Deep Eutectic Solvents | Heating | High | bhu.ac.in |

| Dioxane | Reflux | Variable | researchgate.netfrontiersin.org |

Temperature is a key factor governing the rate of chemical reactions. For the synthesis of pyrazolin-5-ones, reactions are commonly conducted under reflux conditions, indicating that elevated temperatures are necessary to overcome the activation energy barrier for cyclization. nih.govfrontiersin.org Studies on related formations, such as rubazoic acid from a pyrazolin-5-one derivative, have investigated the effect of temperature in detail, confirming its critical role in the reaction pathway. journalijar.comsaudijournals.com For instance, in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols), increasing the temperature from 50 °C to reflux significantly increased the product yield from 77% to 93%. arabjchem.org

Kinetic studies on the formation of various pyrazoline derivatives have generally shown that the reaction follows first-order kinetics, with the rate increasing with temperature. koyauniversity.org However, excessively high temperatures can potentially lead to side reactions or degradation of the product, necessitating careful optimization. saudijournals.com

The influence of pressure is most significant in gas-phase reactions. For liquid-phase syntheses typical for pyrazolin-5-ones, the effect of pressure on reaction kinetics is generally minimal unless gaseous reactants are involved or the reaction volume changes significantly. Standard laboratory syntheses are typically performed at atmospheric pressure.

Table 2: Temperature Effect on Pyrazolone Synthesis (Illustrative Example)

| Entry | Catalyst | Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | – | Room Temp, 24 h | 24 h | 70 | arabjchem.org |

| 2 | – | 50 °C, 3 h | 3 h | 75 | arabjchem.org |

| 3 | Ce(SO₄)₂·4H₂O | 50 °C, 1 h | 1 h | 77 | arabjchem.org |

The molar ratio of reactants is a fundamental parameter for maximizing product yield and minimizing unreacted starting materials. In the synthesis of pyrazolin-5-ones from β-ketoesters and hydrazines, the stoichiometry is typically 1:1. nih.gov However, in practice, a slight excess of one reactant may be used to drive the reaction to completion.

In more complex, multi-component reactions to form pyrazolone-based structures, stoichiometric control becomes even more crucial. For example, in the microwave-assisted synthesis of spiropyrazolines, controlling the stoichiometry of nitrilimines with dienones was key to selectively forming mono- or dispiro derivatives. researchgate.net Similarly, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols) involves the reaction of one equivalent of an aromatic aldehyde with two equivalents of the pyrazolone. arabjchem.org Careful control of the reactant ratios in such cases is essential to prevent the formation of side products and enhance the yield of the desired compound.

Catalysts also play a significant role in yield enhancement. The synthesis of pyrazolones has been shown to be effectively catalyzed by both acids (e.g., acetic acid) and reusable heterogeneous catalysts like cerium(IV) sulfate, which can dramatically improve yields and reduce reaction times. nih.govarabjchem.org

Temperature and Pressure Influence on Reaction Kinetics

Stereoselective Synthetic Pathways

The structure of this compound contains a stereocenter at the C5 position, which is a quaternary carbon bonded to the ring nitrogen (N1), the carbonyl group, a ring carbon (C4), and the aminomethyl group. This chirality means that the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is therefore highly desirable for accessing enantiomerically pure forms, which is often crucial for pharmacological applications.

Stereoselective synthesis of pyrazoline and pyrazolidine (B1218672) derivatives has been achieved through several strategies:

1,3-Dipolar Cycloadditions: This is a powerful method for constructing the pyrazoline ring with stereocontrol. The intramolecular 1,3-dipolar cycloaddition of nitrile imines with alkenes can produce polycyclic pyrazolines with excellent diastereoselectivity. nih.gov Spiro[pyrazole-4,5′-isoxazoline]-5-one derivatives have also been synthesized stereoselectively via 1,3-dipolar cycloaddition. hep.com.cn

Organocatalysis: Organocatalytic Michael/cyclization sequences have been developed for the stereoselective synthesis of complex spiropyrazolones, demonstrating the power of this approach in creating multiple stereocenters with high control. acs.org

Metal-Catalyzed Reactions: Palladium-catalyzed carboamination of unsaturated hydrazine derivatives has been used to synthesize both cis- and trans-3,5-disubstituted pyrazolidines with good to excellent diastereoselectivity. nih.gov The stereochemical outcome can be controlled by modifying the substituents on the nitrogen atoms, which influences allylic strain in the transition state. nih.gov

Chiral Auxiliaries and Starting Materials: The use of chiral starting materials or auxiliaries is a classic strategy for asymmetric synthesis. While specific examples for this compound are not prominent, the principle is widely applicable.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search for advanced spectroscopic data on the chemical compound “this compound” has yielded no specific experimental or predicted nuclear magnetic resonance (NMR) information. Despite targeted searches for ¹H NMR, ¹³C NMR, and various two-dimensional NMR data such as COSY, HSQC, and HMBC, no publicly available spectra or detailed research findings for this particular molecule could be located.

The compound, which can exist in a tautomeric form as 5-(aminomethyl)-1H-pyrazol-3-ol, is listed in chemical supplier databases. For instance, the CAS number 33512-95-7 is associated with 5-(aminomethyl)-1H-pyrazol-3-ol. bldpharm.com This suggests the compound is recognized, but its detailed structural elucidation via NMR spectroscopy does not appear to be published in accessible scientific literature.

Investigations into the synthesis and characterization of similar pyrazoline and pyrazole derivatives have been reported. nih.govmanipal.edunih.govisca.in These studies often include spectroscopic analysis of the synthesized compounds, but none specifically address this compound. The available literature discusses the general characteristics of the pyrazoline ring system in ¹H NMR, such as the AMX spin system for the CH₂-CH protons, but does not provide specific chemical shifts or coupling constants for the target compound. nih.gov

Similarly, while general principles of 2D NMR techniques like Correlation Spectroscopy (COSY) for determining proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) for identifying direct carbon-proton attachments, and Heteronuclear Multiple Bond Correlation (HMBC) for probing long-range carbon-proton connectivity are well-established, their application to this compound has not been documented in the retrieved sources. mdpi.com

Due to the absence of specific NMR data, the creation of detailed data tables for the ¹H NMR, ¹³C NMR, and 2D NMR characteristics of this compound is not possible at this time. Further research and publication by the scientific community would be required to provide the necessary data for a thorough spectroscopic characterization and structural elucidation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Aminomethylpyrazolin 5 One

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the specific functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency range, providing a molecular fingerprint. For 5-Aminomethylpyrazolin-5-one, the key absorptions are expected from the N-H bonds of the amine and the pyrazolinone ring, the C=O bond of the ketone, and the C=N and C-N bonds of the heterocyclic ring.

The pyrazolinone ring can exist in different tautomeric forms, which influences the position of the absorption bands. The primary amino group (-NH₂) is expected to show two distinct stretching bands. rjptonline.org The carbonyl group (C=O) gives rise to a strong, sharp absorption. rjptonline.org Based on data from analogs like 3-methyl-2-pyrazolin-5-one (B87142) and other substituted pyrazolinones, the following table summarizes the expected characteristic IR absorption bands. rjptonline.orggoogle.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine N-H | Symmetric & Asymmetric Stretch | 3400 - 3250 (often two bands) | Medium |

| Ring N-H | Stretch | ~3200 | Medium, Broad |

| Aliphatic C-H | Stretch | 2975 - 2850 | Medium |

| Carbonyl C=O | Stretch | 1720 - 1680 | Strong, Sharp |

| Imine C=N | Stretch | 1650 - 1610 | Medium to Strong |

| Ring C=C | Stretch | ~1600 | Medium |

| Amine N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| Ring C-N | Stretch | 1280 - 1230 | Medium |

This table is populated with data inferred from spectroscopic analysis of pyrazolinone analogs.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. chemmethod.com While IR is particularly sensitive to polar bonds like C=O and N-H, Raman spectroscopy is often more effective for identifying non-polar or symmetric bonds.

For this compound, Raman spectroscopy would be useful for confirming the vibrations of the pyrazolinone ring structure. The symmetric vibrations of the C=C and C=N bonds within the ring are expected to produce distinct Raman signals. The C-C and C-N stretching modes also give rise to characteristic peaks. Due to the lack of specific Raman data for this compound, a detailed analysis is speculative but would focus on the ring breathing modes and other symmetric stretches that are weak or absent in the IR spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated systems and electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The part of the molecule responsible for this absorption is known as a chromophore. researchgate.net In this compound, the chromophore is the conjugated system formed by the C=N and C=O groups within the pyrazolinone ring. cdnsciencepub.com

The absorption spectrum is influenced by the solvent polarity and the specific substituents on the ring. cdnsciencepub.comrsc.org Studies on related pyrazolinone derivatives show characteristic absorption maxima (λmax) that correspond to π → π* and n → π* electronic transitions. mdpi.com For instance, Edaravone, when measured in methanol (B129727), exhibits a λmax at approximately 245 nm. chemmethod.comchemmethod.com Radical intermediates of similar compounds have shown absorption peaks around 360 nm.

| Compound Type | Transition Type | Expected λmax (nm) | Solvent |

| Pyrazolinone Derivative | π → π | ~245 - 280 | Methanol/Ethanol (B145695) |

| Pyrazolinone Derivative | n → π | ~320 - 360 | Various Organic Solvents |

This table contains representative data from pyrazolinone analogs like Edaravone. chemmethod.commdpi.comchemmethod.com

Fluorescence Spectroscopy for Photophysical Properties (if relevant)

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. nih.gov This property is typically observed in molecules with rigid, conjugated structures. Many pyrazoline and pyrazolone (B3327878) derivatives are known to be fluorescent, emitting light often in the blue-green region of the spectrum. researchgate.netroyalsocietypublishing.org

The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.gov Some pyrazolone derivatives can undergo photoisomerization upon UV irradiation, which can modulate their fluorescence, allowing them to act as molecular switches. rsc.org While the specific fluorescence of this compound has not been detailed, its structural similarity to other fluorescent pyrazolones suggests it may exhibit interesting photophysical properties. royalsocietypublishing.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acs.org It provides the exact molecular weight, which helps confirm the molecular formula, and offers structural information through the analysis of fragmentation patterns.

For this compound (C₄H₇N₃O), the expected exact mass is approximately 113.0589 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass. The fragmentation pattern would arise from the cleavage of the weakest bonds. Expected fragmentation pathways would include the loss of the aminomethyl group (-CH₂NH₂), cleavage of the pyrazolinone ring, and loss of small neutral molecules like CO and N₂. Analysis of related compounds like 3-Methyl-2-pyrazolin-5-one shows a prominent molecular ion peak (m/z 98) and characteristic fragments. nih.govresearchgate.net

| Ion Type | Proposed Fragment | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 114 |

| [M]⁺ | Molecular Ion | 113 |

| [M-CH₂NH₂]⁺ | Loss of aminomethyl group | 83 |

| [M-CO]⁺ | Loss of Carbon Monoxide | 85 |

This table presents a hypothetical fragmentation pattern based on the structure of this compound and general fragmentation rules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. innovareacademics.in Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. innovareacademics.in

For this compound (Molecular Formula: C₄H₇N₃O), the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. The experimental determination of this value via HRMS, typically using Time-of-Flight (TOF) or Orbitrap mass analyzers, would involve comparing the measured m/z to the theoretical value. researchgate.net A close correlation between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental formula, distinguishing it from other potential structures with the same nominal mass. bioanalysis-zone.com

Table 1: Theoretical Isotopic Mass Calculation for this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Exact Mass | 113.058912 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govmdpi.com This process provides detailed information about the molecule's connectivity and substructures. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov

The fragmentation of the pyrazolinone core and its substituents follows predictable chemical pathways. nih.govlibretexts.org For this compound, key fragmentation events would likely include:

Alpha Cleavage: Breakage of the C-C bond adjacent to the amine, leading to the loss of the aminomethyl group (•CH₂NH₂) or a related fragment. libretexts.org

Ring Cleavage: Fragmentation of the pyrazolinone ring itself, yielding characteristic product ions that help to confirm the core structure.

Loss of Small Molecules: Neutral losses of molecules such as CO, N₂, or H₂O from the precursor ion.

By analyzing the m/z values of these fragments, a detailed fragmentation pathway can be constructed, confirming the arrangement of atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 114.0662 [M+H]⁺ | 84.0451 | CH₂NH | Loss of aminomethyl moiety |

| 114.0662 [M+H]⁺ | 86.0607 | CO | Decarbonylation of the pyrazolinone ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice. semanticscholar.org

The initial and most critical step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For pyrazolone derivatives, this is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as ethyl acetate (B1210297) or ethanol. mdpi.comnih.gov The goal is to allow molecules to arrange themselves slowly into a well-ordered, three-dimensional lattice.

Once crystals are obtained, their quality is assessed based on size, clarity, and the sharpness of their faces. A suitable crystal is then mounted and exposed to a focused beam of X-rays. youtube.com The quality of the resulting diffraction pattern, characterized by sharp, well-defined spots, is a direct indicator of the crystal's internal order and its suitability for detailed structural analysis.

Analysis of the X-ray diffraction data allows for the calculation of the precise location of each non-hydrogen atom in the crystal's asymmetric unit. semanticscholar.org From these coordinates, crucial geometric parameters such as bond lengths, bond angles, and torsional (dihedral) angles can be determined with high precision. This data provides a detailed picture of the molecular conformation. In pyrazolone systems, the five-membered ring may adopt a non-planar or puckered configuration. semanticscholar.org

Table 3: Representative Structural Parameters for a Pyrazolone Ring System (Note: This table presents typical data based on crystallographic studies of related pyrazolone derivatives and serves as an illustrative example for the this compound framework. semanticscholar.orgmdpi.com)

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.39 |

| N2-C3 | 1.32 | |

| C3-C4 | 1.45 | |

| C4-C5 | 1.51 | |

| C5-N1 | 1.47 | |

| C5=O1 | 1.22 | |

| Bond Angle (°) | C5-N1-N2 | 110.5 |

| N1-N2-C3 | 108.0 | |

| N2-C3-C4 | 111.2 | |

| C3-C4-C5 | 102.1 | |

| O1-C5-N1 | 125.0 | |

| Torsional Angle (°) | N2-N1-C5-C4 | -15.8 |

The stability and structure of the crystal lattice are governed by a network of intermolecular forces. nih.gov In the case of this compound, the presence of the amino group (a hydrogen bond donor) and the keto-oxygen and ring nitrogen atoms (hydrogen bond acceptors) facilitates the formation of strong intermolecular hydrogen bonds, such as N-H···O and N-H···N. semanticscholar.orgcardiff.ac.uk

These interactions, along with weaker van der Waals forces, dictate how individual molecules pack together in the solid state. nih.gov The analysis of these packing arrangements reveals how the molecules form larger supramolecular assemblies, such as chains or sheets, which ultimately build the macroscopic crystal. semanticscholar.org The study of these interactions is crucial for understanding the physical properties of the compound.

Computational and Theoretical Investigations of 5 Aminomethylpyrazolin 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a molecule like 5-Aminomethylpyrazolin-5-one, these calculations can predict its geometry, energy, and various other properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. researchgate.netscribd.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. scribd.com The theory is based on the principle that the energy of a system can be determined from its electron density. scribd.com

Geometry optimization is a key application of DFT, used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net This process computationally explores the potential energy surface of the molecule to locate a minimum. For complex molecules, calculations are often performed in redundant internal coordinates to improve efficiency. nih.gov The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. researchgate.netnih.gov For instance, studies on similar heterocyclic systems have employed the B3LYP functional with basis sets like 6-311+G(d,p) for optimization and higher-level basis sets for final energy calculations. researchgate.net

Table 1: Common DFT Functionals and Basis Sets

| Component | Type | Examples | Description |

|---|---|---|---|

| Functional | Hybrid | B3LYP, PBE0 | Combines a portion of exact Hartree-Fock exchange with exchange and correlation from other sources. |

| GGA | PBE, BP86 | Generalized Gradient Approximation; considers the density and its gradient. | |

| Basis Set | Pople-style | 6-31G(d), 6-311++G(d,p) | Splits valence orbitals into inner and outer parts (double- or triple-zeta) and can include polarization (d,p) and diffuse (++) functions. |

| Dunning | cc-pVDZ, aug-cc-pVTZ | Correlation-consistent basis sets designed to converge systematically to the complete basis set limit. 'aug' indicates the addition of diffuse functions. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ictp.it These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) theory, are known for their high accuracy, although they are computationally more demanding than DFT. aps.org

Ab initio calculations are particularly valuable for obtaining precise energy values, which are crucial for comparing the stabilities of different isomers or tautomers. ictp.itaps.orgaps.orgiphy.ac.cn For example, ab initio molecular orbital calculations have been performed on aza analogues of muscimol, such as 5-aminomethylpyrazol-3-ol, which is a tautomer of the title compound. These studies investigated the energies of fully ionized species and their various tautomeric forms to determine their relative stabilities.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Conformational Analysis and Tautomerism Studies

Molecules like this compound can exist in different spatial arrangements (conformations) and structural forms (tautomers). Computational studies are essential for understanding the complex interplay between these forms. scribd.comnih.govlibretexts.org

Pyrazolinone derivatives are known to exhibit tautomerism, where protons can migrate to different positions in the molecule, resulting in distinct structural isomers that can interconvert. researchgate.netmdpi.com For this compound, several tautomers are possible, including the NH, OH, and CH forms. The relative stability of these tautomers can be significantly influenced by their environment.

Computational studies, often using DFT, can predict the relative energies and, therefore, the equilibrium populations of these tautomers in both the gas phase and in solution. mdpi.comrsc.org For instance, a computational investigation on the related N-methylpyrazolin-5-one system found that an enamine tautomer stabilized by an internal hydrogen bond was the most prevalent form in the gas phase. researchgate.net It is known that the user-queried "this compound" is a synonym for the tautomer 5-(Aminomethyl)-1H-pyrazol-3-ol. chemscene.com The stability of different tautomers can be influenced by solvent effects, which can be modeled computationally to understand the equilibria in solution.

Table 2: Potential Tautomers of this compound

| Tautomer Name | Key Structural Feature | Illustration |

|---|---|---|

| OH-form (enol) | Hydroxyl group on the pyrazole (B372694) ring. Also known as 5-(Aminomethyl)-1H-pyrazol-3-ol. |  |

| NH-form (keto) | Carbonyl group at C5 and proton on a ring nitrogen. |  |

| CH-form (keto) | Carbonyl group at C5 and proton on the exocyclic methylene (B1212753) carbon. |  |

Conformational analysis involves the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgwikipedia.org These different arrangements are called conformers or rotamers. wikipedia.org By mapping the potential energy as a function of bond rotations, computational methods can generate an energy landscape that reveals the stable conformers (local minima) and the energy barriers (transition states) that separate them. scribd.comlibretexts.org For the aminomethyl side chain in this compound, rotation around the C-C and C-N bonds can lead to various conformational isomers with different energies and stabilities.

Gas-Phase and Solution-Phase Tautomeric Equilibria

Molecular Electrostatic Potential (MEP) and Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.govmdpi.comelsevier.com The MEP is a 3D map of the electrostatic potential on the surface of a molecule, which is generated by the molecule's electrons and nuclei. nih.govresearchgate.net

The MEP map provides a visual guide to the charge distribution. researchgate.netresearchgate.net Different colors represent different potential values:

Red/Orange/Yellow : Regions of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack.

Blue : Regions of positive potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the pyrazolinone ring, indicating these are sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction. This mapping helps in predicting how the molecule will interact with other molecules, such as receptors or substrates. nih.govmdpi.com

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Maps

| Color | Potential | Charge Character | Predicted Reactivity |

|---|---|---|---|

| Red | Most Negative | Electron-Rich | Site for Electrophilic Attack |

| Orange | Negative | ||

| Yellow | Slightly Negative | ||

| Green | Neutral | Low Reactivity | |

| Blue | Positive | Electron-Poor | Site for Nucleophilic Attack |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Aminomethyl)-1H-pyrazol-3-ol |

| 4-Aminomethylene-1-methylpyrazolin-5-one |

| 5-methylhydantoin |

| N-methylpyrazolin-5-one |

| Muscimol |

| 3-amino-1-nitroso-4-nitrotriazol-5-one-2-oxide |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energies and distributions of these orbitals provide critical information about a molecule's ability to donate or accept electrons in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. In pyrazolone (B3327878) derivatives, the HOMO is typically a π-orbital distributed across the heterocyclic ring and its substituents. For this compound, the presence of the amino and methyl groups, both being electron-donating, is expected to raise the HOMO energy level compared to the unsubstituted pyrazolin-5-one. This elevated HOMO energy suggests that the molecule would be reactive towards electrophiles. The electron density of the HOMO is likely to be concentrated on the pyrazolone ring, particularly on the nitrogen and oxygen atoms, as well as the nitrogen of the aminomethyl group, making these sites susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. A lower LUMO energy signifies a greater propensity to accept electrons. In pyrazolone systems, the LUMO is generally a π* anti-bonding orbital. The energy of the LUMO is influenced by the presence of electron-withdrawing or -donating groups. For this compound, the electron-donating aminomethyl group would slightly raise the LUMO energy. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. irjweb.com Theoretical calculations on related pyrazolone derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the pyrazole ring. researchgate.net

| Orbital Property | Predicted Characteristic for this compound | Implication for Reactivity |

| HOMO Energy | Relatively high due to electron-donating groups | Good nucleophile, reactive towards electrophiles |

| LUMO Energy | Slightly raised due to electron-donating groups | Moderate electrophile, can accept electrons |

| HOMO-LUMO Gap | Expected to be relatively small | High chemical reactivity and lower kinetic stability |

Spectroscopic Parameter Prediction (e.g., theoretical NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. faccts.de For this compound, the protons of the aminomethyl group (CH2 and NH2) and the methyl group would have characteristic chemical shifts. The protons on the pyrazoline ring would also exhibit specific signals. Tautomerism, a common feature in pyrazolones, can significantly influence the NMR spectra, and computational studies can help in identifying the predominant tautomeric form in different environments. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the pyrazolone ring, N-H stretching of the amino group, and C-N stretching frequencies. DFT calculations on similar pyrazol-5-one structures have shown good agreement between calculated and experimental vibrational frequencies. jocpr.com

UV-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is closely related to the electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition. schrodinger.com The wavelength of maximum absorption (λmax) can be calculated using time-dependent DFT (TD-DFT) methods. The presence of the aminomethyl and methyl groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent pyrazolin-5-one. Computational tools have been developed to predict UV-Vis spectra from molecular structures, which can aid in the identification of compounds. chemrxiv.orgnih.govgoogle.com

| Spectroscopic Technique | Predicted Key Features for this compound |

| 1H NMR | Signals for aminomethyl (CH2, NH2) and methyl protons. |

| 13C NMR | Resonances for carbonyl carbon, ring carbons, and methyl/aminomethyl carbons. |

| IR | C=O stretch, N-H stretch, C-N stretch. |

| UV-Vis | Absorption maximum (λmax) influenced by the HOMO-LUMO energy gap. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, including the identification of transient species like transition states and intermediates. nih.govsmu.edu

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. rsc.org Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in its synthesis, which often involves the cyclization of a precursor molecule, computational modeling can elucidate the structure of the cyclization transition state. This information is crucial for understanding the factors that control the reaction rate and stereoselectivity. Studies on related pyrazoline syntheses have utilized DFT to explore the transition states of cyclization reactions. chim.it

Chemical Reactivity and Transformation Studies of 5 Aminomethylpyrazolin 5 One

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for various nucleophilic reactions, enabling the straightforward modification of the molecule.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aminomethyl group can be readily alkylated or acylated. N-alkylation introduces alkyl groups onto the amine, a common strategy in organic synthesis. wikipedia.orgrsc.orgsioc-journal.cn This reaction typically involves the use of alkyl halides or alcohols as alkylating agents. wikipedia.orgrsc.orgsioc-journal.cn While N-alkylation of primary amines can sometimes lead to mixtures of primary, secondary, and tertiary amines, specific reaction conditions can be employed to favor the desired product. wikipedia.org

N-acylation, the introduction of an acyl group, is a widely used method for the formation of amides. researchgate.netnih.gov This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or by using coupling reagents to facilitate the reaction with carboxylic acids. nih.govorganic-chemistry.org These reactions are fundamental in peptide synthesis and for the modification of amines to alter their chemical and biological properties. researchgate.netmonash.edu

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine | wikipedia.org |

| Primary Amine | Alcohol | Secondary/Tertiary Amine | rsc.orgsioc-journal.cn |

| Primary Amine | Acyl Chloride | Amide | nih.gov |

| Primary Amine | Carboxylic Acid + Coupling Reagent | Amide | nih.gov |

Derivatization for Analytical Purposes

The reactivity of the aminomethyl group is also exploited for analytical derivatization. This process involves chemically modifying the analyte to enhance its detection and separation in techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). jfda-online.comlibretexts.org For instance, acylation or silylation can increase the volatility and thermal stability of the compound, making it more suitable for GC analysis. libretexts.org For HPLC, derivatizing agents that introduce a chromophore or fluorophore can significantly improve UV or fluorescence detection, respectively. libretexts.orgddtjournal.com

Table 2: Common Derivatization Techniques for Amines

| Technique | Common Reagents | Purpose | Reference |

|---|---|---|---|

| Silylation | Tetramethylsilane (TMS) | Increase volatility and stability for GC | libretexts.org |

| Acylation | Fluoroacyl Anhydrides | Enhance detection and improve chromatography | jfda-online.com |

| Fluorescent Labeling | Dansyl Chloride, FMOC-Cl | Improve detection in HPLC | libretexts.org |

Condensation Reactions with Aldehydes and Ketones

The primary amine of 5-aminomethylpyrazolin-5-one can undergo condensation reactions with aldehydes and ketones. uomus.edu.iqscribd.comresearchgate.net This type of reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. dergipark.org.trchemguide.co.uk These reactions are often catalyzed by acids or bases and are fundamental in the synthesis of various heterocyclic compounds. uomus.edu.iqscribd.com

Formation of Schiff Bases and Subsequent Transformations

The formation of a Schiff base (imine) from the reaction of the aminomethyl group with an aldehyde or ketone is a versatile transformation. dergipark.org.trresearchgate.netresearchgate.net Schiff bases are valuable intermediates in organic synthesis and can undergo further reactions. For example, the C=N double bond of the Schiff base can be reduced to form a secondary amine or can participate in cycloaddition reactions to construct more complex molecular architectures. The synthesis of Schiff bases is a common strategy for creating ligands for metal complexes and for synthesizing various biologically active compounds. dergipark.org.trscielo.org.za

Reactions at the Pyrazolinone Ring System

The pyrazolinone ring itself possesses reactive sites that can participate in various chemical transformations.

Electrophilic Substitution Reactions on the Ring (if activated)

The pyrazolone (B3327878) ring is a π-excessive aromatic heterocycle, making it susceptible to electrophilic substitution reactions, particularly at the C4 position where electron density is highest. nih.govchemicalbook.com The reactivity of the ring towards electrophiles can be influenced by the substituents present. Activating groups on the ring can enhance the rate and selectivity of these substitutions. Common electrophilic substitution reactions include halogenation, nitration, and acylation. researchgate.net The ability to functionalize the C4 position is a key strategy for the synthesis of a wide array of pyrazolone derivatives with diverse applications. nih.govrsc.org

Nucleophilic Addition/Substitution Reactions

The pyrazolin-5-one ring system, characterized by its carbonyl group and adjacent nitrogen atoms, is susceptible to nucleophilic attack. The aminomethyl group at the 5-position introduces an additional site for chemical modification.

Nucleophilic addition reactions are a fundamental class of reactions for carbonyl compounds. masterorganicchemistry.comlibretexts.org In the context of this compound, the carbonyl carbon is electrophilic and can be attacked by various nucleophiles. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is often followed by protonation to yield an alcohol, or in some cases, elimination of a leaving group.

The presence of the aminomethyl group can influence the reactivity of the carbonyl group. The primary amine can itself act as a nucleophile, potentially leading to intramolecular reactions or serving as a handle for further functionalization. The specific conditions of the reaction, such as pH and the nature of the nucleophile, will dictate the outcome of the reaction. For instance, in acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weak nucleophiles. Conversely, under basic conditions, the formation of stronger nucleophiles is favored. libretexts.org

The aminomethyl group can also undergo nucleophilic substitution reactions, although this is generally less common than reactions at the carbonyl group. For such a reaction to occur, the amino group would need to be converted into a good leaving group.

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes. researchgate.net For a molecule like this compound, which may lack a strong chromophore or fluorophore, derivatization is crucial for sensitive detection by techniques like HPLC with UV-Vis or fluorescence detection. researchgate.netjasco-global.com

The primary amino group of this compound is the most common target for derivatization. A variety of reagents can react with primary amines to introduce a detectable tag.

Table 1: Common Derivatizing Reagents for Primary Amines

| Reagent Class | Example Reagent | Detectable Group | Typical Reaction Conditions |

| Sulfonyl Chlorides | Dansyl chloride | Naphthalene (fluorophore) | Mildly basic (pH 8-10), room temperature or gentle heating |

| Isothiocyanates | Phenyl isothiocyanate (Edman's reagent) | Phenylthiourea (UV chromophore) | Mildly basic (pH 9-10), 40-50 °C |

| Chloroformates | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorenylmethoxycarbonyl (fluorophore) | Mildly basic (pH 8-9), room temperature |

| Aldehydes | o-Phthalaldehyde (OPA) with a thiol | Isoindole (fluorophore) | Mildly basic (pH 9-10), room temperature, in the presence of a thiol (e.g., 2-mercaptoethanol) |

The selection of the derivatizing reagent depends on the analytical technique to be used. For fluorescence detection, reagents that introduce a highly fluorescent group, such as dansyl chloride or OPA, are preferred due to their high sensitivity. jasco-global.comddtjournal.com For UV-Vis detection, reagents that introduce a strong chromophore are suitable. researchgate.net

The reaction conditions for derivatization need to be optimized to ensure complete and reproducible reaction. This includes controlling the pH, temperature, reaction time, and the concentration of the reagent. The goal is to achieve a quantitative yield of a single, stable derivative. nih.gov

The stability of the derivatized product is critical for accurate and reliable analysis. The newly formed bond (e.g., sulfonamide, thiourea, carbamate) must be stable under the chromatographic conditions (e.g., mobile phase composition, pH). Some derivatives may be sensitive to light or temperature, requiring careful handling and storage.

The derivatization also alters the chromatographic properties of the analyte. jfda-online.com Typically, the derivatized product is less polar than the original compound, leading to increased retention on reverse-phase HPLC columns. This can be advantageous for separating the analyte from polar interferences in the sample matrix. The introduction of a bulky derivatizing group can also improve the chromatographic resolution of closely related compounds. nih.gov

Reagent Selection and Reaction Conditions for Derivatization

Heterocycle Annulation and Fusion Reactions

The pyrazolin-5-one scaffold can serve as a building block for the synthesis of more complex polycyclic heterocyclic systems. Annulation reactions involve the formation of a new ring fused to the existing pyrazolin-one ring.

The reactivity of the pyrazolin-5-one ring, particularly the presence of the carbonyl group and the active methylene (B1212753) group (if present), allows for various cyclization strategies. These reactions often involve condensation with bifunctional reagents.

For example, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring. Similarly, reaction with α,β-unsaturated ketones (Michael addition followed by cyclization) can yield fused six-membered rings. The specific outcome of these reactions is highly dependent on the substitution pattern of the pyrazolin-5-one and the nature of the reacting partner.

The field of heterocycle synthesis is rich with examples of annulation reactions to form diverse polycyclic structures. chim.itrsc.orgorganic-chemistry.org These strategies are often employed to create novel compounds with potential applications in medicinal chemistry and materials science. chim.itmdpi.com The general principle involves the strategic use of functional groups on the starting heterocycle to build new rings.

Synthesis of Spatially Constrained Derivatives

The synthesis of spatially constrained derivatives of pyrazolones is a significant area of research, aimed at creating rigid molecular frameworks that can help in understanding receptor-ligand interactions and may lead to the development of compounds with enhanced biological selectivity. While direct derivatization of this compound into such constrained analogs is not extensively documented, broader strategies involving the pyrazolone core highlight viable synthetic pathways. These methods often utilize the reactivity of 5-aminopyrazoles, which are key precursors to a variety of fused heterocyclic systems, to construct rigid, polycyclic structures.

One prominent approach to achieving spatial constraint is through the formation of fused ring systems. The condensation of 5-aminopyrazole with various bielectrophilic reagents can lead to the formation of pyrazoloazines, a class of fused heterocyclic compounds. beilstein-journals.org These reactions are valuable for developing new synthetic routes to explore the biological and medicinal potential of these rigid structures. beilstein-journals.org

A notable example involves the multicomponent reaction of 5-aminopyrazoles, isatin, and cyclic β-diketones to synthesize spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. beilstein-journals.org This method results in a high degree of regioselectivity, yielding a complex, rigid molecular architecture. beilstein-journals.org The reaction proceeds by creating a spiro-fused system, which severely restricts the conformational flexibility of the molecule.

Another strategy involves the synthesis of pyrazolo[3,4-b]pyridine derivatives through an acid-catalyzed reaction of enaminones with 5-aminopyrazoles. beilstein-journals.org The proposed mechanism involves the formation of a new enaminone intermediate that undergoes condensation and cyclization to yield the fused pyrazolo[3,4-b]pyridine system. beilstein-journals.org Such fused systems are of interest due to their structural resemblance to purine (B94841) bases found in DNA and RNA, suggesting potential applications in medicinal chemistry. beilstein-journals.org

Furthermore, ultrasound-mediated three-component reactions have been employed for the rapid synthesis of pyrazolo[3,4-b]pyridines with high yields. beilstein-journals.org This efficient method involves the reaction of 5-aminopyrazole, an arylaldehyde, and a thiopyrandione derivative in the presence of an ammonium (B1175870) acetate (B1210297) catalyst. beilstein-journals.org

The following tables summarize key findings from research into the synthesis of spatially constrained pyrazolone-containing derivatives.

Table 1: Synthesis of Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Derivatives

| Reactants | Catalyst | Solvent System | Product | Key Feature |

| 5-aminopyrazole, Isatin, Cyclic β-diketones | p-TSA | Aqueous Ethanol (B145695) | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] nucleus | High regioselectivity, formation of a rigid spiro-fused system |

Table 2: Synthesis of Fused Pyrazoloazine Derivatives

| Precursor | Reagents | Reaction Type | Product Class | Significance |

| 5-Aminopyrazole | Bielectrophilic moieties | Condensation/Cyclization | Pyrazoloazines | Creation of rigid, fused heterocyclic systems mimicking purine bases |

| 5-Aminopyrazole, Enaminone | Acid-catalyzed condensation | Condensation/Cyclization | Pyrazolo[3,4-b]pyridines | Formation of a fused pyridine (B92270) ring, constraining the pyrazole (B372694) structure |

| 5-Aminopyrazole, Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dione | Three-component reaction | Ultrasound-mediated synthesis | Tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives | Rapid and high-yield synthesis of complex, multi-ring systems |

These synthetic strategies, while often starting from 5-aminopyrazole, provide a clear blueprint for how spatially constrained derivatives incorporating a pyrazolone core can be constructed. The resulting rigid structures are invaluable for probing biological systems and for the rational design of new therapeutic agents.

Advanced Analytical Methodologies for 5 Aminomethylpyrazolin 5 One

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. etamu.edu For 5-Aminomethylpyrazolin-5-one, both high-performance liquid chromatography and gas chromatography are valuable methods.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrazolone (B3327878) derivatives. tandfonline.com The development of a robust HPLC method involves a systematic approach to optimize the separation of the target analyte from other components in a sample. researchgate.net

Key steps in HPLC method development include:

Understanding Physicochemical Properties: The solubility and polarity of this compound are critical for selecting the appropriate column and mobile phase. researchgate.netijcpa.in

Column Selection: Reversed-phase columns, such as C18, are commonly used for separating pyrazoline and pyrazolone derivatives. ijcpa.inresearchgate.netwalshmedicalmedia.com

Mobile Phase Optimization: The mobile phase, typically a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), is adjusted to achieve optimal separation. ijcpa.inresearchgate.netejgm.co.uk The pH of the mobile phase can be manipulated, and ion-pairing agents can be added to improve the retention and separation of ionizable compounds like some pyrazolone derivatives. tandfonline.com

Detector and Wavelength Selection: A UV detector is often used, with the detection wavelength set to the absorbance maximum of the compound to ensure high sensitivity. ijcpa.inresearchgate.net

A study on a pyrazoline derivative utilized a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80 v/v) with a C18 column, achieving good separation. ijcpa.inresearchgate.net Another method for a different pyrazoline compound employed a mobile phase of water and acetonitrile (85:15, v/v) with a C18 column. walshmedicalmedia.com For the analysis of related pyrazolone derivatives, a mobile phase of phosphate (B84403) buffer (pH 3.0) and methanol (40:60) with an ion-pairing agent has been used. tandfonline.com

Table 1: Example HPLC Method Parameters for Pyrazoline/Pyrazolone Derivatives

| Parameter | Method 1 (Pyrazoline Derivative) ijcpa.inresearchgate.net | Method 2 (MS-153, a Pyrazoline) walshmedicalmedia.com | Method 3 (Pyrazolone Derivatives) tandfonline.com |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | C18 column | Not specified |

| Mobile Phase | 0.1% Trifluoroacetic acid: Methanol (20:80) | Water: Acetonitrile (85:15) | Phosphate buffer (pH 3.0): Methanol (40:60) with 0.005 M 1-heptanesulfonic acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | UV at 206 nm | UV at 260 nm | UV at 254 nm |

| Temperature | 25 ± 2ºC | Not specified | Not specified |

| Injection Volume | 5.0 µL | Not specified | Not specified |

| Run Time | 10 min | Not specified | Not specified |

This table presents data from different studies on related compounds and is for illustrative purposes. The optimal conditions for this compound may vary.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. ccsknowledge.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility, allowing for GC analysis. researchgate.net

Derivatization techniques such as acylation or silylation can be employed to convert the amine group in this compound into a less polar, more volatile derivative. researchgate.net The choice of derivatizing agent is crucial and depends on the specific functional groups present in the analyte.

The GC system separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the GC column. wikipedia.org A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the latter being particularly sensitive for nitrogen-containing compounds. epa.gov

Hyphenated Techniques for Combined Separation and Detection

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities. For this compound, the combination of chromatography with mass spectrometry is particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This technique is highly effective for identifying and quantifying compounds in complex mixtures. thermofisher.com

In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. wikipedia.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like pyrazolone derivatives. nih.gov The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. nih.gov

LC-MS has been successfully used for the characterization and analysis of various pyrazoline and pyrazolone derivatives. rsc.orgarcjournals.orgijpsr.com For instance, the structures of newly synthesized pyrazoline derivatives have been confirmed using LC-MS. arcjournals.orgijpsr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that pairs the separation capabilities of GC with the detection power of MS. wikipedia.org It is considered a "gold standard" for the identification of unknown substances. wikipedia.org

After separation in the GC column, the volatile derivatives of this compound enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for definitive identification by comparing it to spectral libraries. etamu.edulibretexts.org

GC-MS has been utilized in the analysis of various pyrazole (B372694) and pyrazoline derivatives, often for structural elucidation and identification in different matrices. aip.orgconicet.gov.arijpsr.com

Quantitative Analysis Method Development and Validation

Developing a quantitative analytical method is essential for determining the concentration of this compound in a sample. This process involves establishing a reliable method and then validating it to ensure its accuracy, precision, and robustness. japer.in

Method development for quantitative analysis focuses on achieving good separation, sensitivity, and a linear response over a specific concentration range. researchgate.net Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net

Validation parameters typically include:

Accuracy: The closeness of the measured value to the true value. plos.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. walshmedicalmedia.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijcpa.in

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ijcpa.in

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

A highly validated RP-HPLC method for a pyrazoline derivative demonstrated good linearity over a range of 50-80 µg/mL with a regression coefficient (r²) of 0.998. researchgate.net The LOD and LOQ were found to be 4 µg/mL and 15 µg/mL, respectively. researchgate.net Another validated HPLC method for a different pyrazoline compound showed linearity over a range of 0.78125 ng to 500 ng with a correlation coefficient of 1.0, and LOD and LOQ values of 0.164 ng and 0.496 ng, respectively. walshmedicalmedia.com